N-(3-methoxypropyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N-(3-METHOXYPROPYL)-2-[(1-METHYL-1H-INDOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of an indole ring, a methoxypropyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPROPYL)-2-[(1-METHYL-1H-INDOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxypropyl Group: The methoxypropyl group is introduced via an alkylation reaction, where the indole derivative reacts with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Hydrazinecarbothioamide Moiety: The final step involves the reaction of the methoxypropyl-indole derivative with thiosemicarbazide under reflux conditions to form the hydrazinecarbothioamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYPROPYL)-2-[(1-METHYL-1H-INDOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with substituted functional groups.
Scientific Research Applications
N-(3-METHOXYPROPYL)-2-[(1-METHYL-1H-INDOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPROPYL)-2-[(1-METHYL-1H-INDOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-METHOXYPROPYL)-2-[(1-METHYL-1H-INDOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE: shares similarities with other indole derivatives and hydrazinecarbothioamides, such as:
Uniqueness
- The unique combination of the indole ring, methoxypropyl group, and hydrazinecarbothioamide moiety gives N-(3-METHOXYPROPYL)-2-[(1-METHYL-1H-INDOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H20N4O2S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-(3-methoxypropyl)-3-[(1-methylindole-3-carbonyl)amino]thiourea |
InChI |
InChI=1S/C15H20N4O2S/c1-19-10-12(11-6-3-4-7-13(11)19)14(20)17-18-15(22)16-8-5-9-21-2/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,20)(H2,16,18,22) |
InChI Key |
WIZRPGBQUFREFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NNC(=S)NCCCOC |
Origin of Product |
United States |
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